3,5-Dibromo-2,6-dimethoxybenzoic acid
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Overview
Description
3,5-Dibromo-2,6-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H8Br2O4 and a molecular weight of 339.96 g/mol. This compound is primarily used in the fields of organic chemistry, pharmaceuticals, and agriculture. It is known for its unique structure, which includes two bromine atoms and two methoxy groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-dimethoxybenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid. One common method is the use of N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) in an aqueous alkali medium . This method is advantageous as it reduces side reactions and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Substituted Benzoic Acids: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3,5-Dibromo-2,6-dimethoxybenzoic acid has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structure and reactivity.
Agriculture: Used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-dimethoxybenzoic acid involves its interaction with various molecular targets. The bromine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic Acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,5-Dibromobenzoic Acid: Lacks the methoxy groups, affecting its solubility and reactivity.
3-Bromo-2,6-dimethoxybenzoic Acid: Contains only one bromine atom, leading to different reactivity patterns.
Uniqueness
3,5-Dibromo-2,6-dimethoxybenzoic acid is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSCHORFQOYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574373 |
Source
|
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-90-6 |
Source
|
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73219-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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